molecular formula C15H22N2O2 B1208950 Bis(4-isocyanatocyclohexyl)methane CAS No. 5124-30-1

Bis(4-isocyanatocyclohexyl)methane

Cat. No. B1208950
CAS RN: 5124-30-1
M. Wt: 262.35 g/mol
InChI Key: KORSJDCBLAPZEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(4-isocyanatocyclohexyl)methane involves the reaction of dicyclohexylmethane-4,4'-diisocyanate with alcohols under specific conditions. A study by Wei-guo Gao et al. (2010) on a related compound, bis(4-butoxycarbonylaminocyclohexyl) methane, used 1-butanol as a raw material, leading to the formation of two solid products characterized by various analytical techniques, highlighting the compound's versatility in synthesis processes (Gao et al., 2010).

Molecular Structure Analysis

The molecular structure of bis(4-isocyanatocyclohexyl)methane and its derivatives has been extensively studied using spectroscopic methods, including infrared spectroscopy, NMR spectrum analysis, and mass spectrum analysis. These studies reveal the compound's complex structure, which can exist in different isomeric forms, such as trans-trans, cis-trans, and cis-cis configurations, affecting its chemical behavior and applications (Gao et al., 2010).

Chemical Reactions and Properties

Bis(4-isocyanatocyclohexyl)methane undergoes various chemical reactions, forming complexes with other compounds. The reactivity is influenced by its molecular structure, as seen in studies involving cyclopentadienylmetal carbonyl complexes and bis(indolyl)methanes. These reactions are essential for synthesizing novel compounds with specific properties and applications in material science and organic synthesis (Bitterwolf, 1986).

Scientific Research Applications

  • Catalytic Effects in Polymer Science : Bis(4-isocyanatocyclohexyl)methane (H-MDI) has been studied for its reaction kinetics with n-butanol in the presence of various catalysts. This research highlights its application in polymer science, particularly in enhancing the rate of chemical reactions in polymer synthesis (Yilgor & McGrath, 1985).

  • Synthesis and Structural Characterization : H-MDI is used in the synthesis of bis(4-butoxycarbonylaminocyclohexyl) methane (H12 MDU). This research involved the structural characterization of the synthesized compounds, highlighting its role in complex organic synthesis (Gao et al., 2010).

  • Dye and Pigment Chemistry : The compound has applications in the synthesis of dyes, such as in the preparation of bis(4-((E)-(2,2-dichloro-1-(4-substitutedphenyl)vinyl)diazenyl)phenyl)methane dyes. This research illustrates its use in developing new colorimetric compounds and studying their molecular interactions (Shikhaliyev et al., 2018).

  • Catalytic Asymmetric Reactions : In the field of asymmetric synthesis, bis(iodozincio)methane transforms isocyanates, such as H-MDI, into enolate equivalents of amides, leading to catalytic asymmetric Reformatsky-type reactions. This showcases its utility in creating chiral compounds, essential in various fields including pharmaceuticals (Haraguchi & Matsubara, 2014).

  • Textile Industry Applications : H-MDI has been studied for its reaction with cotton to produce wash-wear fabrics. This application is significant in the textile industry, especially for enhancing fabric qualities such as wrinkle recovery and resistance to various forms of degradation (Verburg & Snowden, 1967).

  • Bioactive Compound Synthesis : H-MDI is utilized in the synthesis of bis(indolyl)methanes, which are bioactive compounds with potential antibacterial and anti-inflammatory activities. This application demonstrates its importance in pharmaceutical research and development (Sarva et al., 2016).

  • Molecular Transformations in Organic Chemistry : The compound plays a role in various molecular transformations, such as methylenation of carbonyl compounds and nucleophilic cyclopropanation reactions. These transformations are essential in organic chemistry for creating diverse molecular structures (Sada et al., 2014).

  • Green Chemistry Applications : Choline chloride–oxalic acid, a room temperature ionic liquid, catalyzes the synthesis of bis(indolyl)methanes from H-MDI. This application is notable in the context of green chemistry, promoting environmentally friendly and efficient chemical processes (Yadav & Shankarling, 2014).

Safety And Hazards

“Bis(4-isocyanatocyclohexyl)methane” is classified as a poison . It can cause serious eye irritation, respiratory irritation, and skin irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s recommended to use a NIOSH/MSHA approved respirator appropriate for exposure of concern .

properties

IUPAC Name

1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane
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InChI

InChI=1S/C15H22N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h12-15H,1-9H2
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InChI Key

KORSJDCBLAPZEQ-UHFFFAOYSA-N
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Canonical SMILES

C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O
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Molecular Formula

C15H22N2O2
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Related CAS

156515-75-2, 62948-28-1
Record name Cyclohexane, 1,1′-methylenebis[4-isocyanato-, trimer
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Record name Dicyclohexylmethane diisocyanate homopolymer
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DSSTOX Substance ID

DTXSID3027588, DTXSID30891145
Record name 1,1-Methylenebis(4-isocyanatocyclohexane)
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Record name (trans,trans)-1,1'-Methylenebis[4-isocyanatocyclohexane]
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Molecular Weight

262.35 g/mol
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Physical Description

1,1-methylene bis(4-isocyanatocyclohexane) is a clear, colorless to light-yellow liquid. (NIOSH, 2022), Liquid, Clear, colorless to light-yellow liquid; [NIOSH], Clear, colorless to light-yellow liquid.
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Flash Point

greater than 395 °F (NIOSH, 2023), >395 °F
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Solubility

Reacts with water (NIOSH, 2023), Soluble in acetone, Reacts
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Record name METHYLENE BIS(4-CYCLOHEXYLISOCYANATE)
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Density

1.07 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.066 g/cu cm, 1.07 at 77 °F, (77 °F): 1.07
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Record name METHYLENE BIS(4-CYCLOHEXYLISOCYANATE)
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Vapor Pressure

0.001 mmHg at 77 °F (NIOSH, 2023), 0.0000233 [mmHg], VP: 0.001 mm Hg at 25 °C, 0.001 mmHg at 77 °F, (77 °F): 0.001 mmHg
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Mechanism of Action

Skin sensitization with chemical allergens is associated with the activation and proliferation of lymphocytes in lymph nodes draining the site of exposure. As lymphocyte activation is regulated by the action of cytokines, /the authors have/ investigated the nature and kinetics of cytokine production by draining lymph node cells (LNC) from mice, following their primary exposure to chemical allergens. Both interleukin-1 (IL-1) and IL-6 were induced in a biphasic manner following primary exposure of mice to oxazolone or to dicyclohexylmethane-4,4'-diisocyanate (HMDI). ...Increased IL-4 production was observed only when LNC were prepared 96 hr following sensitization. Despite vigorous lymphocyte proliferation there was no evidence for IL-2 production by draining LNC.
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Product Name

Bis(4-isocyanatocyclohexyl)methane

Color/Form

Clear, colorless to light-yellow liquid

CAS RN

5124-30-1, 13622-90-7, 17901-48-3, 18937-00-3, 28605-81-4
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Record name 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, TRANS,TRANS-
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Record name 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, CIS,CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P815VNF99I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name METHYLENE BIS(4-CYCLOHEXYLISOCYANATE)
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Record name METHYLENE BIS(4-CYCLOHEXYLISOCYANATE)
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Record name Isocyanic acid, methylenedi-4,1-cyclohexylene ester
Source The National Institute for Occupational Safety and Health (NIOSH)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

less than 14 °F (NIOSH, 2023), <14 °F
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18125
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Record name METHYLENE BIS(4-CYCLOHEXYLISOCYANATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/386
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methylene bis(4-cyclohexylisocyanate)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0412.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

A cationic poly(urethane-urea) lacquer was prepared as follows: 400 parts by weight of a 1000 molecular weight poly(1,4-butanediol adipate) was charged to a suitable reaction vessel along with 85.7 parts by weight of methyl diethanolamine, 0.44 parts by weight of dibutyltin dilaurate urethane-forming catalyst, 3.88 parts by weight of N-methyl pyrrolidone solvent and 419 parts by weight of HYLENE W. The reaction mixture was heated to 95° C. under a nitrogen atmosphere for a 41/2 hour period. The reaction mixture was then cooled to room temperature and the NCO-polymer which was formed was quaternized with 100.8 parts by weight of dimethyl sulfate. The quaternizing agent was added to the reaction mixture in a dropwise fashion. After quaternizing the NCO-containing polymer, it was thinned by combining it with 280 parts by weight of N-methyl pyrrolidone. The thinned NCO-containing polymer was dispersed and chain extended by charging it to a solution of 24 parts by weight of hydrazine hydrate dissolved in 1245 parts by weight of deionized water. The mixture dispersed very well, increasing in viscosity halfway through addition such that an additional 2500 parts by weight of water were added during the addition to reduce the viscosity. The final dispersion had a solids content of 19.8 percent, a pH of 6.75, a Brookfield viscosity at 23° C. (1000 rpm's) of 4200 centipoises. The resin was essentially free of NCO groups as determined by an infrared scan.
[Compound]
Name
poly(1,4-butanediol adipate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dibutyltin dilaurate urethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.57 moles toluene diisocyanate of 80% 2,4- and 20% 2,6- isomers; urethane content 14.7%; NCO 0.05%; Inh. V. 1.69
Quantity
1.57 mol
Type
reactant
Reaction Step One
[Compound]
Name
2,4-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,6- isomers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-isocyanatocyclohexyl)methane
Reactant of Route 2
Reactant of Route 2
Bis(4-isocyanatocyclohexyl)methane
Reactant of Route 3
Reactant of Route 3
Bis(4-isocyanatocyclohexyl)methane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bis(4-isocyanatocyclohexyl)methane
Reactant of Route 5
Reactant of Route 5
Bis(4-isocyanatocyclohexyl)methane
Reactant of Route 6
Bis(4-isocyanatocyclohexyl)methane

Citations

For This Compound
202
Citations
DK Lee, HB Tsai, RS Tsai - Polymer Engineering & Science, 2006 - Wiley Online Library
Aqueous polyurethane dispersions derived from various polycarbonatediols, di(4‐isocyanatocyclohexyl)methane (HMDI), and various carboxylic diols, including dimethylol propionic …
I Yilgor, E Yilgor, IG Guler, TC Ward, GL Wilkes - Polymer, 2006 - Elsevier
Novel segmented polyurethanes with hard segments based on a single diisocyanate molecule with no chain extenders were prepared by the stoichiometric reactions of poly(…
Number of citations: 394 www.sciencedirect.com
Í Yilgör, JE McGrath - Journal of applied polymer science, 1985 - Wiley Online Library
Kinetics of the reaction between bis(4‐isocyanatocyclohexyl)methane, H‐MDI, and n‐butanol was studied in toluene at 100C. Effects of various catalysts, such as Hg(CH 3 COO) 2 , Zn(…
Number of citations: 46 onlinelibrary.wiley.com
SR Williams, BD Mather, KM Miller… - Journal of Polymer …, 2007 - Wiley Online Library
Novel michael addition networks containing urethane hydrogen bonding - Williams - 2007 - Journal of Polymer Science Part A: Polymer Chemistry - Wiley Online Library Skip to Article …
Number of citations: 21 onlinelibrary.wiley.com
E Yilgor, GE Atilla, A Ekin, P Kurt, I Yilgor - Polymer, 2003 - Elsevier
Isopropyl alcohol (IPA) is used as the reaction solvent for the preparation of silicone–urea copolymers. Reactivity of isopropanol with bis(4-isocyanatocyclohexyl)methane (HMDI) was …
Number of citations: 88 www.sciencedirect.com
H Zhang, F Zhang, Y Wu - Industrial & Engineering Chemistry …, 2020 - ACS Publications
Thermoplastic polyurethane (TPU) elastomers based on polyoxytetramethylene glycol (PTMG) with 2000 g·mol –1 as soft segments (SSs) and isocyanates as well as their reaction with …
Number of citations: 28 pubs.acs.org
I Yilgör, E Yilgör - Polymer, 1999 - Elsevier
High molecular weight segmented polyurethaneurea (PUU) copolymers based on an aliphatic diisocyanate, bis(4-isocyanatocyclohexyl)methane and mixed hydrophilic and …
Number of citations: 93 www.sciencedirect.com
L May‐Hernández… - Journal of Applied …, 2011 - Wiley Online Library
A series of segmented poly(urethane‐urea) polymers have been synthesized varying the hard segments content, based on the combination of polycaprolactone diol and aliphatic …
Number of citations: 43 onlinelibrary.wiley.com
M Tsunoda, T Kobayashi - Nippon Kagaku Kaishi (Journal of the Chemical …, 1998 - osti.gov
A polyurethane film that is useful for medical application, especially for wound dressing, was prepared, and its physicochemical properties were investigated. Bis(4-isocyanatocyclohexyl…
Number of citations: 0 www.osti.gov
E Yildirim, M Yurtsever, E Yurtsever, I Yilgor… - Journal of Inorganic and …, 2012 - Springer
Molecular dynamics and mesoscale dynamics simulation techniques were used to investigate the effect of hydrogen bonding on the microphase separation, morphology and various …
Number of citations: 30 link.springer.com

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